2-(4-Dimethylaminostyryl)-3-methylbenzothiazolium perchlorate
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Overview
Description
N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate is a complex organic compound known for its unique structure and properties. This compound features a benzothiazolium core, which is a heterocyclic compound containing both sulfur and nitrogen atoms. The presence of the perchlorate anion adds to its reactivity and stability in various chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate typically involves multiple steps:
Formation of the Benzothiazolium Core: This step involves the reaction of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring.
Introduction of the Ethenyl Group: The benzothiazole derivative is then reacted with a suitable vinyl compound under basic conditions to introduce the ethenyl group.
Dimethylation: The aniline derivative is dimethylated using dimethyl sulfate or a similar methylating agent.
Formation of the Perchlorate Salt: Finally, the compound is treated with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazolium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazolium compounds.
Scientific Research Applications
N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate involves its interaction with specific molecular targets. The benzothiazolium core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler derivative used in the synthesis of dyes and as a precursor in organic synthesis.
Benzothiazole: The parent compound of the benzothiazolium core, used in the production of rubber accelerators and other industrial chemicals.
Crystal Violet: A triarylmethane dye with a similar structure, used as a biological stain and antiseptic.
Uniqueness
N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate is unique due to its combination of a benzothiazolium core with a dimethylamino group and a perchlorate anion. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N2S.ClHO4/c1-19(2)15-11-8-14(9-12-15)10-13-18-20(3)16-6-4-5-7-17(16)21-18;2-1(3,4)5/h4-13H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUOIMXEXSFVNO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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